Ethanethiol, 2-(phenylmethoxy)-
Description
The compound "Ethanethiol, 2-(phenylmethoxy)-" (hypothetical structure: C₉H₁₂OS) is a sulfur-containing derivative of ethanol, where the hydroxyl (-OH) group is replaced by a thiol (-SH) group, and a phenylmethoxy (benzyloxy) substituent is attached to the second carbon. The phenylmethoxy group introduces aromaticity and lipophilicity, while the thiol group enhances reactivity, particularly in nucleophilic and redox reactions.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-phenylmethoxyethanethiol |
InChI |
InChI=1S/C9H12OS/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
MLPUTMWQACGTCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanol, 2-(phenylmethoxy)- (CAS 622-08-2)
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- Key Properties :
- Applications : Likely used as a solvent or intermediate in organic synthesis due to its ether and alcohol functionalities.
2-(2-Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether; CAS 111-77-3)
- Molecular Formula : C₅H₁₂O₃
- Molecular Weight : 120.15 g/mol
- Key Properties: Lower boiling point compared to Ethanol, 2-(phenylmethoxy)- due to smaller molecular size. Functional Groups: Two ether (-O-) groups and one hydroxyl (-OH).
- Applications : Component in brake fluids and industrial solvents .
Ethanethiol, 2-(phenylthio) (CAS 17109-66-9)
- Molecular Formula : C₈H₁₀S₂
- Molecular Weight : 170.29 g/mol
- Key Properties :
- Contains dual thiol (-SH) and thioether (-S-) groups.
- Higher reactivity than oxygen analogs due to sulfur’s polarizability.
- Applications: Potential use in organosulfur chemistry or as a ligand in coordination complexes.
Ethylene glycol semiformal (CAS 13149-79-6)
- Molecular Formula : C₃H₈O₃
- Molecular Weight : 92.09 g/mol
- Key Properties :
- Contains hemiacetal and hydroxyl groups.
- Higher water solubility compared to phenylmethoxy derivatives.
- Applications : Intermediate in polymer production or crosslinking agents.
Comparative Analysis Table
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